Dansyl-L-Asp DCHA salt

Catalog No.
S14374405
CAS No.
M.F
C28H41N3O6S
M. Wt
547.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dansyl-L-Asp DCHA salt

Product Name

Dansyl-L-Asp DCHA salt

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid

Molecular Formula

C28H41N3O6S

Molecular Weight

547.7 g/mol

InChI

InChI=1S/C16H18N2O6S.C12H23N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);11-13H,1-10H2/t12-;/m0./s1

InChI Key

CYKVGVYDQXRYIB-YDALLXLXSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Probing Protein Conformational Dynamics via Dansyl-L-Asp Interactions

Dansyl-L-Asp DCHA salt serves as an effective tool for monitoring protein conformational changes due to its environment-sensitive fluorescence properties [5] [6]. When the dansyl fluorophore interacts with proteins, its emission characteristics respond to changes in the local microenvironment, providing valuable information about protein structural dynamics [6].

The dansyl group absorbs light in the ultraviolet range (330-350 nm) and emits fluorescence in the blue-green region (500-550 nm) [7]. This significant Stokes shift minimizes background interference, making it ideal for protein conformational studies [7] [6]. The quantum yield and fluorescence lifetime of the dansyl moiety are highly sensitive to the polarity and hydrophobicity of its surroundings, allowing researchers to track subtle conformational changes in protein structure [6] [8].

Table 1: Spectroscopic Properties of Dansyl-L-Asp DCHA Salt in Protein Studies

PropertyValueApplication in Protein Research
Absorption Maximum330-350 nmExcitation wavelength selection
Emission Maximum500-550 nmDetection of conformational changes
Stokes Shift~150-200 nmReduced background interference
Quantum YieldVariable (environment-dependent)Indicator of local polarity
Fluorescence Lifetime10-20 ns (varies with environment)Measurement of conformational transitions

When Dansyl-L-Asp interacts with proteins, researchers can observe shifts in the maximum emission wavelength that correlate with conformational changes [6]. A blue shift (toward shorter wavelengths) typically indicates that the dansyl group has moved to a more hydrophobic environment, while a red shift (toward longer wavelengths) suggests exposure to a more polar environment [6] [9]. These spectral shifts provide real-time information about protein folding, unfolding, and dynamic structural transitions [6] [9].

Studies have demonstrated that Dansyl-L-Asp can form specific interactions with protein binding sites through a combination of electrostatic attractions, hydrogen bonding, and hydrophobic interactions [10] [11]. The aspartate moiety can engage with positively charged amino acid residues in proteins, while the dansyl group interacts with hydrophobic pockets [10]. This dual-interaction capability makes Dansyl-L-Asp particularly useful for probing conformational dynamics in proteins with complex tertiary structures [11] [9].

Site-Specific Labeling for Förster Resonance Energy Transfer (FRET) Studies

Dansyl-L-Asp DCHA salt has proven valuable in Förster Resonance Energy Transfer (FRET) studies, where it typically serves as a donor fluorophore [12] [13]. FRET is a distance-dependent energy transfer process between two fluorophores that provides precise information about molecular distances and conformational changes in proteins [12].

The dansyl group's spectroscopic properties make it an excellent FRET donor when paired with appropriate acceptor fluorophores [13] [14]. The efficiency of FRET depends on several factors, including the spectral overlap between donor emission and acceptor absorption, the quantum yield of the donor, and the distance between the donor and acceptor molecules [15] [16].

Table 2: FRET Parameters for Dansyl-L-Asp as Donor in Protein Studies

ParameterValue/RangeSignificance
Förster Radius (R₀)2-5 nm (depending on acceptor)Distance at which FRET efficiency is 50%
Spectral Overlap (J)Variable (increases with temperature)Determines energy transfer efficiency
Distance Range1-10 nmEffective range for measuring protein conformational changes
FRET Efficiency0-100% (distance-dependent)Indicator of molecular proximity
Quantum Yield (donor)0.2-0.4 (environment-dependent)Affects energy transfer efficiency

Site-specific labeling with Dansyl-L-Asp enables researchers to target particular regions of proteins for FRET analysis [17] [13]. The compound can be conjugated to specific amino acid residues, allowing for precise placement of the fluorescent probe [17]. This specificity is crucial for obtaining accurate distance measurements and monitoring conformational changes in defined protein domains [13] [18].

Research has shown that the ratio of acceptor to donor molecules (Rad) significantly affects FRET efficiency in systems using dansyl derivatives [13] [14]. Studies with dansyl-tagged systems demonstrated that higher Rad values result in greater FRET efficiency, as multiple acceptors can interact with a single excited donor within the Förster radius [13]. For optimal FRET performance with Dansyl-L-Asp, researchers typically maintain an Rad of 1000-10000, which can produce up to 18-fold amplification in acceptor emission intensity under appropriate conditions [13] [14].

The flexibility and length of linkers connecting the dansyl fluorophore to the target protein also influence FRET efficiency [13]. Longer, more flexible linkers allow the dansyl group to insert deeper into hydrophobic regions of proteins, resulting in increased quantum yield and enhanced FRET signal [13]. This property makes Dansyl-L-Asp particularly useful for studying protein dynamics and interactions in complex biological systems [18] [16].

Fluorescence Quenching Mechanisms in Aspartate-Rich Protein Domains

Fluorescence quenching studies using Dansyl-L-Asp DCHA salt provide valuable insights into the structure and function of aspartate-rich protein domains [19] [20]. Quenching occurs when the excited state energy of the dansyl fluorophore is dissipated through non-radiative pathways, resulting in decreased fluorescence intensity [21] [22].

Several mechanisms contribute to fluorescence quenching in protein systems labeled with Dansyl-L-Asp [19] [21]. These include:

  • Collisional quenching: Occurs when the excited dansyl fluorophore interacts with quencher molecules in solution, resulting in energy transfer and reduced emission [21] [22].

  • Static quenching: Involves the formation of non-fluorescent ground-state complexes between the dansyl group and quencher molecules [20] [22].

  • Self-quenching: Takes place when multiple dansyl groups in close proximity interact with each other, leading to decreased fluorescence intensity [19] [23].

Table 3: Quenching Parameters for Dansyl-L-Asp in Aspartate-Rich Protein Domains

Quenching MechanismCharacteristic ParametersProtein Domain Effects
Collisional QuenchingStern-Volmer constants: 7-43 M⁻¹Higher in exposed aspartate regions
Static QuenchingAssociation constants: 9-24 M⁻¹Predominant in hydrophobic pockets
Self-QuenchingCritical concentration: protein-dependentEnhanced in clustered aspartate domains
pH-Dependent QuenchingpKa range: 3.5-4.5Significant in acidic microenvironments

Aspartate-rich domains in proteins create unique microenvironments that influence the fluorescence properties of Dansyl-L-Asp [24] [25]. The negatively charged carboxyl groups of aspartate residues can interact with the positively charged dimethylamino group of the dansyl moiety, affecting its fluorescence emission [20] [25]. Additionally, the local pH around aspartate clusters can modulate the protonation state of both the dansyl group and the aspartate residues, further influencing quenching behavior [19] [23].

Studies have shown that amino acids with electron-rich aromatic side chains, such as tryptophan and tyrosine, are particularly effective at quenching dansyl fluorescence through collisional mechanisms [20] [23]. In aspartate-rich domains, these aromatic residues can create quenching centers that provide information about protein folding and dynamics [20]. The Stern-Volmer constants for these interactions typically range from 7 to 43 M⁻¹, depending on the specific protein environment and the accessibility of the dansyl probe [20] [23].

Research using uranyl ion as a quencher of dansyl fluorescence has revealed asymmetric quenching patterns in membrane proteins with aspartate-rich domains [23]. This approach has been used to map the topology of membrane proteins and to investigate the distribution of charged residues across membrane surfaces [23]. The maximum quenching observed at the cytoplasmic surface (26%) compared to minimal quenching at the extracellular surface (4%) demonstrates how Dansyl-L-Asp can be used to probe structural asymmetry in complex protein systems [23].

Dansyl-L-aspartic acid dicyclohexylamine salt has emerged as a pivotal derivatization reagent for achieving ultrasensitive detection of acidic amino acids in complex biological matrices. The compound's exceptional analytical performance stems from its ability to enhance the fluorescence properties of amino acids through pre-column derivatization, resulting in detection limits that surpass conventional methodologies by several orders of magnitude [1] [2].

The derivatization process with dansyl chloride transforms amino acids into highly fluorescent derivatives that exhibit stable emission characteristics under various analytical conditions. Research demonstrates that dansyl derivatives of amino acids achieve detection limits ranging from 4.32 to 85.34 femtomoles when coupled with laser-stimulated fluorescence detection systems [1]. This represents an extraordinary sensitivity enhancement of approximately eight orders of magnitude compared to conventional fluorescence detection methods [3].

Detection Performance in Biological Matrices

The analytical capabilities of dansyl-L-aspartic acid dicyclohexylamine salt extend beyond laboratory standards to complex biological specimens. Studies have demonstrated successful quantification of amino acids in human serum, plasma, ascitic fluid, and tissue homogenates with detection limits as low as 25 picomoles [4]. The method enables complete separation of 27 amino acids, including challenging compounds such as proline and cysteine, within a 70-minute analytical run [4].

The stability of dansyl derivatives under analytical conditions provides significant advantages for routine analysis. Unlike other derivatization reagents that produce unstable products, dansyl derivatives maintain their fluorescence properties over extended periods, with retention time reproducibility better than 1 percent [4]. This stability is particularly important for automated analytical systems and high-throughput applications.

Matrix Effects and Interference Studies

Complex biological matrices present significant analytical challenges due to the presence of interfering compounds and matrix effects. Research has shown that dansyl derivatization effectively minimizes interference from biological components while maintaining quantitative accuracy [5]. The method demonstrates excellent linearity across concentration ranges from nanomolar to micromolar levels, with regression coefficients exceeding 0.98 for all amino acids tested [1].

The selectivity of dansyl-L-aspartic acid dicyclohexylamine salt for acidic amino acids is particularly noteworthy. The compound shows preferential reactivity with aspartic acid and glutamic acid residues, enabling selective detection of these analytes in the presence of other amino acids [4]. This selectivity is crucial for applications involving protein hydrolysates and complex biological samples where multiple amino acids coexist.

Optimization of Derivatization Conditions

The efficiency of dansyl derivatization depends critically on reaction conditions, including pH, temperature, reaction time, and reagent concentration. Optimal derivatization occurs at pH 9.5 under alkaline conditions, with reaction times of approximately one hour at room temperature [6]. The use of dansyl chloride in excess (typically 10-fold to 2000-fold molar excess) ensures complete conversion of amino acids to their fluorescent derivatives [7] [5].

Temperature control during derivatization is essential for reproducible results. Studies indicate that reaction temperatures between 30-70°C provide optimal conversion rates while minimizing side reactions that can produce interfering products [6]. The formation of dansyl hydroxide and dansyl amide as byproducts can be controlled through careful pH management and the addition of appropriate quenching agents [8].

N-Terminal Sequencing via Dansyl-Edman Degradation Hybrid Approaches

The combination of dansyl derivatization with Edman degradation represents a powerful analytical methodology for N-terminal amino acid sequencing. This hybrid approach leverages the exceptional sensitivity of dansyl fluorescence detection while maintaining the specificity and sequential nature of the Edman degradation process [9] [10].

The dansyl-Edman method offers approximately 100-fold higher sensitivity compared to conventional phenylthiohydantoin amino acid analysis [9]. This sensitivity enhancement enables sequencing of peptides and proteins at picomole to femtomole levels, making it particularly valuable for applications involving limited sample quantities or low-abundance proteins [11].

Methodological Principles

The dansyl-Edman degradation process involves sequential removal of amino acids from the N-terminus of peptides or proteins through Edman degradation, followed by identification of the newly exposed N-terminal residue using dansyl derivatization [9]. Unlike direct Edman methods that analyze the cleaved residue, the dansyl-Edman approach analyzes the remaining peptide after each cycle, providing enhanced detection sensitivity [10].

The method begins with conventional Edman degradation using phenyl isothiocyanate under alkaline conditions. After the cleavage step, the thiazolinone derivative is extracted and discarded, while a small fraction of the remaining peptide is subjected to dansyl derivatization [9]. The newly exposed N-terminal amino acid is then identified through thin-layer chromatography or high-performance liquid chromatography of the dansyl derivative [11].

Analytical Performance Characteristics

The dansyl-Edman method demonstrates exceptional analytical performance across multiple parameters. Cycle efficiency exceeds 90 percent completion, enabling successful sequencing of peptides containing up to 30 amino acid residues [10]. The method's sensitivity allows detection of N-terminal amino acids at levels below 1 nanomole, representing a significant improvement over conventional protein sequencing approaches [11].

The resistance of dansyl derivatives to acid hydrolysis conditions provides a critical advantage in protein analysis applications. After dansyl derivatization, peptides or proteins can be subjected to complete acid hydrolysis without degradation of the dansyl-amino acid bond [11]. This stability enables the identification of N-terminal residues even in complex protein mixtures following harsh hydrolytic conditions.

Applications in Protein Analysis

The dansyl-Edman method has found extensive application in protein structural analysis, particularly for determining N-terminal sequences of purified proteins and identifying protein modifications [12]. The method is especially valuable for analyzing proteins with blocked N-termini, as it can detect acetylation, methylation, and other modifications that prevent conventional Edman degradation [13].

Recent developments have expanded the method's applicability to include analysis of membrane proteins and protein complexes. The enhanced sensitivity enables characterization of proteins recovered from gel electrophoresis, protein blots, and other separation techniques where sample recovery is limited [12]. The method has also been adapted for analysis of protein vaccines and therapeutic proteins, where N-terminal integrity is critical for biological activity.

Limitations and Considerations

Despite its advantages, the dansyl-Edman method has certain limitations that must be considered. The method cannot determine equimolar amino acids in protein mixtures, and peptide sequence coverage is seldom complete [12]. Additionally, the method requires specialized equipment for thin-layer chromatography or HPLC analysis of dansyl derivatives, which may limit its accessibility in some laboratory settings.

The sequential nature of the degradation process means that errors in early cycles can propagate through subsequent cycles, potentially leading to incorrect sequence assignments. Careful optimization of reaction conditions and inclusion of appropriate controls are essential for reliable results [13].

Laser-Stimulated Fluorescence Detection Systems for Microscale Analysis

Laser-stimulated fluorescence detection represents the most advanced analytical approach for ultrasensitive analysis of dansyl amino acid derivatives. This technology combines the exceptional fluorescence properties of dansyl compounds with the high-intensity, precisely controlled excitation provided by laser sources, resulting in detection capabilities that approach single-molecule sensitivity [3] [1].

The fundamental advantage of laser-stimulated fluorescence lies in its ability to concentrate extremely high photon flux rates at both macroscopic and microscopic scales. This concentrated illumination induces fluorescence in samples that remain undetectable under conventional ultraviolet light sources [14]. Research demonstrates that laser-stimulated fluorescence systems achieve detection limits of 0.2 micromolar for fluorescent compounds, representing an improvement of approximately eight orders of magnitude over conventional fluorescence detection [3].

System Components and Configuration

Modern laser-stimulated fluorescence detection systems incorporate tunable optical parametric oscillators that provide precise wavelength control across the excitation spectrum [3]. These systems typically employ confocal laser-scanning microscopy configurations that enable both high-resolution imaging and quantitative analysis of fluorescent derivatives [14].

The detection apparatus includes photomultiplier tubes or charge-coupled device cameras optimized for low-noise operation and high sensitivity [3]. Advanced systems incorporate spectral analysis capabilities that allow simultaneous monitoring of multiple fluorescence channels, enabling multiplexed analysis of different amino acid derivatives within single samples [1].

Applications in Microscale Analysis

The exceptional sensitivity of laser-stimulated fluorescence detection makes it particularly valuable for microscale analytical applications. The technology enables analysis of amino acids in individual cells, subcellular compartments, and even single molecules under optimal conditions [3]. This capability has opened new possibilities for studying amino acid metabolism, protein turnover, and cellular responses at unprecedented resolution.

Recent developments have demonstrated successful application of laser-stimulated fluorescence to microchip analysis platforms, where sample volumes are measured in picoliters to nanoliters [3]. These microscale systems enable rapid analysis of amino acid content in minimal sample volumes, making them ideal for applications involving precious biological specimens or limited sample availability.

Detection Mechanisms and Sensitivity

The enhanced sensitivity of laser-stimulated fluorescence detection results from several complementary mechanisms. The high photon flux density provided by laser sources increases the probability of fluorophore excitation, while the precise wavelength control enables optimal excitation of specific fluorescent derivatives [15]. Additionally, the coherent nature of laser light reduces background fluorescence and improves signal-to-noise ratios.

The wavelength selectivity of laser-stimulated fluorescence systems enables discrimination between different dansyl amino acid derivatives based on their specific excitation and emission characteristics [1]. This selectivity is particularly important for complex biological samples where multiple fluorescent compounds may be present simultaneously.

Quantitative Analysis and Validation

Laser-stimulated fluorescence detection systems demonstrate excellent quantitative performance for dansyl amino acid analysis. The method exhibits linear response across wide concentration ranges, with detection limits ranging from 4.32 to 85.34 femtomoles depending on the specific amino acid and analytical conditions [1]. Relative standard deviations are typically less than 5 percent, indicating excellent precision and reproducibility.

The quantitative accuracy of laser-stimulated fluorescence detection has been validated through comparison with conventional analytical methods and through analysis of certified reference materials [1]. The method demonstrates excellent recovery rates and minimal matrix effects when applied to complex biological samples.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

547.27160721 g/mol

Monoisotopic Mass

547.27160721 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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